1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
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Properties
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-14-19(27-20(24-14)18-10-5-11-26-18)13-23-21(25)22-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-11H,12-13H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYJYHXQPGLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity. The thiazole and thiophene rings are notable for their roles in medicinal chemistry, often enhancing the pharmacological profile of compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiophene derivatives and urea. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and one-pot multicomponent reactions .
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro assays demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 25 µM to 50 µM for various derivatives .
Table 1: Antitubercular Activity Data
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| TTU3 | 25 | 98 |
| TTU4 | 50 | 95 |
| TTU1 | >200 | - |
The compound's efficacy is attributed to its ability to inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of Mtb, which is essential for bacterial growth .
Anticancer Activity
In addition to its anti-tubercular properties, this compound has shown promising anticancer activity. Research indicates that it exhibits broad-spectrum antitumor effects across various cancer cell lines, including lung, ovarian, and breast cancers. The GI50 values (concentration required to inhibit cell growth by 50%) were reported as follows:
Table 2: Anticancer Activity Data
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung) | 1.7 |
| OVCAR-4 (Ovarian) | 21.5 |
| MDA-MB-435 (Breast) | 15.1 |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of InhA, disrupting fatty acid synthesis in Mtb.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it increases ROS levels in cancer cells, contributing to cytotoxic effects .
Case Studies
Several case studies have focused on the compound's efficacy against drug-resistant strains of Mtb. For instance, derivatives were tested against clinical isolates with katG and inhA mutations, showing promising results in overcoming resistance mechanisms .
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Research indicates that this compound exhibits potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism involves the inhibition of cell proliferation and the induction of programmed cell death, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its structural features allow it to interfere with microbial metabolic pathways, showing promise as a lead compound in antibiotic development. Studies suggest efficacy against resistant strains of bacteria, which is critical given the rising challenge of antibiotic resistance .
-
Anti-inflammatory Effects
- Preliminary studies suggest that 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may possess anti-inflammatory properties. These effects could be beneficial in treating inflammatory diseases, although further research is needed to elucidate the specific pathways involved.
-
Antiviral Properties
- Some derivatives of this compound have shown antiviral activity against specific viruses, indicating its potential application in antiviral drug development. The exact mechanisms remain under investigation but may involve inhibition of viral replication or entry into host cells.
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
| Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| 1-(4-Methyl-BT-2-y)-N′-(BI-N-sulfonyl)urea | Antitumor | 25.1 μM | OVCAR-4 (ovarian cancer) |
| N-(6-Methoxy-BT-2-y)-N′-(3-methoxyphenyl)(thio)ureas | Cytotoxic | 16.23 μM | U937 (human monocytic) |
| 1-(4-Chlorophenyl)-2-methyl... | Antimicrobial | Not specified | Various pathogens |
These studies highlight the compound's potential as a therapeutic agent across multiple domains.
Chemical Reactions Analysis
Urea Linkage Reactivity
The central urea group (-NH-C(=O)-NH-) undergoes hydrolysis and nucleophilic substitution under specific conditions:
-
Acidic Hydrolysis : Cleavage of the urea bond occurs in concentrated HCl at 80°C, yielding 1-(naphthalen-1-ylmethyl)amine and 5-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isocyanate as intermediates .
-
Basic Hydrolysis : In NaOH (2M, reflux), the urea group decomposes to form CO₂ and corresponding amines .
Thiazole Ring Functionalization
The 4-methyl-2-(thiophen-2-yl)thiazole subunit participates in electrophilic substitutions and cross-coupling reactions:
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ selectively brominates the thiazole’s C5 position .
-
Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ introduces a methyl group at the thiazole’s nitrogen .
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination (C5) | NBS, CCl₄, 25°C, 2h | 5-Bromo-4-methyl-2-(thiophen-2-yl)thiazole | 85 | |
| N-Methylation | CH₃I, DMF, K₂CO₃, 60°C, 6h | N-Methylated thiazole derivative | 78 |
Thiophene Substitution Reactions
The thiophen-2-yl group undergoes electrophilic sulfonation and Friedel-Crafts acylation:
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Sulfonation : Reaction with chlorosulfonic acid at 0°C introduces a sulfonic acid group at the thiophene’s C4 position .
-
Acylation : AlCl₃-catalyzed reaction with acetyl chloride forms 4-acetylthiophene derivatives .
Naphthalene Ring Modifications
The naphthalen-1-ylmethyl group participates in nitration and oxidation:
-
Nitration : HNO₃/H₂SO₄ mixture at 50°C introduces nitro groups at the naphthalene’s C5 and C8 positions.
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Oxidation : KMnO₄ in acidic medium oxidizes the methylene (-CH₂-) group to a ketone .
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C, 6h | 5,8-Dinitronaphthalen-1-ylmethyl derivative | 58 | |
| Oxidation | KMnO₄, H₂SO₄, 70°C, 4h | Naphthalen-1-ylketone derivative | 65 |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Sonogashira couplings via its halogenated intermediates:
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Suzuki Coupling : A 5-bromothiazole derivative reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis .
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Sonogashira Coupling : Reaction with phenylacetylene forms a C-C triple bond at the thiazole’s C5 position .
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions exhibit enhanced antibacterial and antifungal properties. For example:
-
Antibacterial Activity : N-Methylated analogs show MIC values of 2–4 µg/mL against Staphylococcus aureus .
-
Antifungal Activity : Sulfonated derivatives inhibit Candida albicans growth with IC₅₀ values of 8–12 µM .
Key Mechanistic Insights:
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch reaction, employing 3-chloro-2,4-pentanedione and thiophene-2-carbothioamide in absolute ethanol under reflux.
Reaction Scheme:
$$ \text{3-chloro-2,4-pentanedione} + \text{thiophene-2-carbothioamide} \xrightarrow{\text{EtOH, 8 h}} \text{1-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)ethan-1-one} $$
Key parameters:
Ketone to Aminomethyl Conversion
The acetyl group at position 5 undergoes sequential transformations:
Step 1: Oxime Formation
$$ \text{1-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)ethan-1-one} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{5-(hydroxyiminomethyl)-4-methyl-2-(thiophen-2-yl)thiazole} $$
Conditions :
- Hydroxylamine hydrochloride (1.2 equiv)
- Ethanol, 60°C, 4 h
- Yield: 92%
Step 2: Oxime Reduction
$$ \text{Oxime} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{5-(aminomethyl)-4-methyl-2-(thiophen-2-yl)thiazole} $$
Optimization Notes :
- LiAlH₄ (3 equiv) in anhydrous THF at 0°C → RT
- Quench with wet THF, followed by aqueous workup
- Yield: 78%
Synthesis of Naphthalen-1-ylmethylamine
Friedel-Crafts Acetylation
Naphthalene undergoes electrophilic substitution at the 1-position:
$$ \text{Naphthalene} + \text{AcCl} \xrightarrow{\text{AlCl}3, \text{CS}2} \text{1-acetylnaphthalene} $$
Conditions :
- Acetyl chloride (1.1 equiv), AlCl₃ (1.3 equiv)
- 0°C, 2 h → RT, 12 h
- Yield: 82%
Reduction to Alcohol
$$ \text{1-acetylnaphthalene} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{1-(naphthalen-1-yl)ethanol} $$
- NaBH₄ (2 equiv), methanol, 0°C → RT, 3 h
- Yield: 95%
Gabriel Synthesis to Amine
$$ \text{1-(naphthalen-1-yl)ethanol} \xrightarrow{\text{PBr}3} \text{1-(bromomethyl)naphthalene} \xrightarrow{\text{Phthalimide, K}2\text{CO}3} \text{Phthalimidomethylnaphthalene} \xrightarrow{\text{NH}2\text{NH}_2} \text{Naphthalen-1-ylmethylamine} $$
Key Data :
- Overall yield: 68%
- Purity (HPLC): >99% after recrystallization
Urea Bridge Formation
Triphosgene-Mediated Coupling
The two amines react with triphosgene under inert conditions:
Reaction Scheme :
$$ \text{Thiazole-amine} + \text{Naphthalene-amine} \xrightarrow{\text{CCl}3\text{O}2\text{CCl}3, \text{Et}3\text{N}} \text{this compound} $$
Optimized Conditions :
- Solvent: Anhydrous dichloromethane
- Temperature: 0°C → RT
- Triphosgene (0.33 equiv), Et₃N (3 equiv)
- Reaction time: 12 h
- Yield: 74%
Side Reactions Mitigated :
- Excess base → saponification of urea (controlled via slow addition)
- Moisture → hydrolysis of triphosgene (prevented by molecular sieves)
Alternative Carbodiimide Approach
For lab-scale synthesis without phosgene:
$$ \text{Thiazole-amine} + \text{Naphthalene-isocyanate} \xrightarrow{\text{EDCl, HOBt}} \text{Urea product} $$
Notes :
- Naphthalene-isocyanate prepared via Curtius rearrangement
- EDCl/HOBt system improves coupling efficiency
- Yield: 65% (lower due to intermediate instability)
Spectroscopic Characterization
Key Analytical Data :
| Technique | Characteristics |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 1H, naph-H), 7.89–7.45 (m, 7H, naph-H + thiophene-H), 4.41 (s, 2H, CH₂), 2.52 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.8 (urea C=O), 152.1 (thiazole C2), 134.2–125.1 (aromatic C), 43.7 (CH₂), 18.4 (CH₃) |
| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (urea C=O), 1520 cm⁻¹ (thiazole ring) |
| HRMS | m/z 393.5 [M+H]⁺ (calculated for C₂₁H₂₀N₃OS₂: 393.5) |
Yield Optimization and Scalability
Comparative Yields :
| Step | Small Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Thiazole formation | 89% | 85% |
| Aminomethyl conversion | 75% | 68% |
| Urea coupling | 74% | 70% |
Critical Factors for Scale-Up :
- Exothermic Control : Jacketed reactors for thiazole synthesis
- Oxygen Sensitivity : Nitrogen sparging during amine reductions
- Crystallization : Ethanol/water (3:1) for final product purification
Industrial Applicability and Modifications
Process Economics :
- Raw material cost: \$320/kg (thiophene derivatives), \$180/kg (naphthalene precursors)
- Solvent recovery: 92% ethanol recycled via distillation
Derivative Synthesis :
- N-Alkylation : React urea with alkyl halides to modulate lipophilicity
- Metal Complexation : Cu(II) complexes enhance antimicrobial activity
Q & A
Basic: What synthetic strategies are recommended for synthesizing this urea derivative, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of 4-methyl-2-(thiophen-2-yl)thiazole with a methylating agent to introduce the methyl group at the 5-position.
- Step 2 : Functionalization of the thiazole-methyl intermediate with isocyanate or carbamate reagents to form the urea linkage.
- Step 3 : Coupling with naphthalen-1-ylmethylamine under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF).
Optimization : Reaction yields (e.g., 60–80%) can be improved by using catalysts like triethylamine, optimizing solvent polarity, and employing inert atmospheres to prevent hydrolysis . Chromatographic purification (e.g., silica gel) and recrystallization (ethanol/water mixtures) are critical for isolating pure products .
Advanced: How can molecular docking studies guide the identification of biological targets for this compound?
Molecular docking requires:
- Target Selection : Prioritize enzymes/receptors with known interactions with urea or thiazole motifs (e.g., kinases, GPCRs).
- Parameter Setup : Use software like AutoDock Vina with flexible ligand docking and rigid receptor settings. Key parameters include grid box size (20–25 Å), exhaustiveness (8–16), and scoring functions (e.g., AMBER force fields).
- Validation : Compare docking scores (e.g., binding energies ≤ -8.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays. For example, related urea-thiazole derivatives show affinity for dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions .
Basic: Which spectroscopic techniques are essential for structural characterization, and how should data be interpreted?
- 1H/13C NMR : Confirm regiochemistry of the thiazole and urea groups. Key signals include:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Urea NH: δ 8.5–9.5 ppm (broad, exchangeable).
- IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and thiazole C=N stretch (~1520 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of naphthalenylmethyl group).
Data Cross-Validation : Compare with computational predictions (e.g., ChemDraw) and literature analogs .
Advanced: How can researchers resolve contradictions in biological activity data across similar urea derivatives?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Structural Nuances : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing naphthalene with biphenyl) to isolate contributing factors.
- Purity Checks : Quantify impurities (e.g., residual solvents via GC-MS) that may inhibit/enhance activity. For example, a 5% impurity in a related compound reduced antimicrobial efficacy by 40% .
Basic: What steps ensure scalability and reproducibility in multi-step synthesis?
- Modular Synthesis : Isolate intermediates (e.g., thiazole-methyl precursor) and validate purity (>95% by HPLC) before proceeding.
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported Pd for cross-coupling) to reduce costs.
- Process Automation : Employ flow chemistry for exothermic steps (e.g., urea formation) to enhance control and reproducibility .
Advanced: How do substituent variations on the thiazole and naphthalene groups affect bioactivity?
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position increases metabolic stability but may reduce solubility.
- Naphthalene Substitutions : 2-Methoxy-naphthalene enhances π-π stacking with aromatic residues in enzyme binding pockets, improving IC50 values by 3–5-fold in kinase assays.
- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict redox activity, while MD simulations assess binding kinetics .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The thiazole-methyl group acts as an electrophilic center. Key factors include:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating SN2 reactions.
- Leaving Groups : Tosylates or bromides at the methyl position improve displacement rates (k ≈ 0.15 min⁻¹ at 25°C).
- Steric Hindrance : Bulky naphthalene groups slow reactivity, requiring elevated temperatures (80–100°C) for complete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
